![molecular formula C12H11BrO6S B2897067 Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-06-0](/img/structure/B2897067.png)
Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Radical Addition Cascade Cyclization
A study by Zhang et al. (2018) detailed a method for constructing methylsulfonylated and carbonylated benzofurans using oxygen-linked 1,6-enynes. This method demonstrates the use of NH4I and DMSO to initiate radical addition cascade cyclization, offering a novel approach to synthesize benzofurans with dual functional groups, which could be beneficial for creating complex organic compounds including those similar to Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate (Zhang et al., 2018).
Microwave-assisted Cleavage
Fredriksson and Stone-Elander (2002) developed a microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid, illustrating an efficient way to synthesize desmethyl precursors and remove protecting groups. This technique could be applied to the synthesis of compounds related to Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, showcasing its potential for efficient and rapid organic synthesis (Fredriksson & Stone-Elander, 2002).
Synthesis and Aromatization of Ethyl Esters
Petrov, Kalyazin, and Somov (2021) explored the synthesis and subsequent aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines to 5-aryl-2-acetylpyrroles, offering a unique synthesis route. This work highlights innovative methods in synthesizing and transforming esters, which could be relevant to the manipulation of functional groups in Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate (Petrov, Kalyazin, & Somov, 2021).
properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO6S/c1-6-11(12(14)17-2)7-4-10(19-20(3,15)16)8(13)5-9(7)18-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNZZVAYRWYIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OS(=O)(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
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